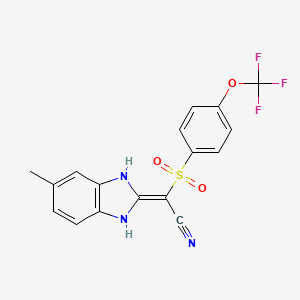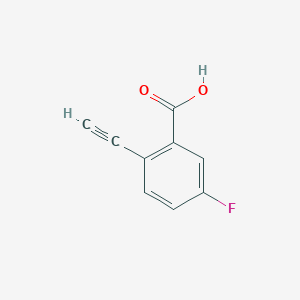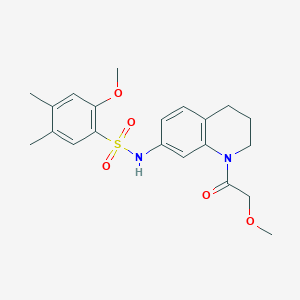
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a unique chemical compound belonging to the sulfonamide class. These compounds are known for their significant biological activities, making them of considerable interest in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a methoxy-substituted quinoline moiety, an acetyl group, and a dimethylbenzenesulfonamide scaffold. This compound's complex structure suggests it could have various interactions with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available reagents, the process may include:
Formation of 2-methoxyacetyl group: : Through a Friedel-Crafts acylation reaction.
Introduction of the tetrahydroquinoline moiety: : This could involve a cyclization reaction, often requiring acidic or basic conditions to facilitate ring closure.
Sulfonation reaction: : This introduces the sulfonamide group, commonly achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: : Large-scale production follows the same synthetic route but is optimized for yield and purity. This often involves automated synthesizers, continuous flow reactors, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly affecting the methoxy groups or the quinoline ring. Common oxidizing agents include KMnO4 and H2O2.
Reduction: : Reduction reactions might target the quinoline ring or the sulfonamide moiety, using agents like LiAlH4 or NaBH4.
Substitution: : The methoxy groups and the benzenesulfonamide scaffold provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: : The unique structure makes it a valuable scaffold for creating libraries of analogs in drug discovery.
Biology: : Studies focus on its interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.
Medicine: : It could serve as a lead compound in developing new therapeutics, given sulfonamides' known pharmacological activities, including antibacterial, antifungal, and antitumor properties.
作用机制
The specific mechanism by which 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide exerts its effects is determined by its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways Involved: : The compound’s activity may involve inhibition of specific enzymes, binding to receptor sites, or interfering with cellular pathways, leading to its biological effects. Detailed studies, including crystallography and molecular docking, are necessary to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide.
N-(quinolin-8-yl)-4,5-dimethylbenzenesulfonamide.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide.
Uniqueness: : The unique combination of the methoxy, acetyl, and sulfonamide groups in its structure differentiates it from other sulfonamides, potentially leading to distinct biological activities and research applications.
The synthesis, reactivity, and applications of this compound showcase its significance in both scientific research and industrial applications. Its complex structure offers a rich field of study for chemists and biochemists alike.
属性
IUPAC Name |
2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-10-19(28-4)20(11-15(14)2)29(25,26)22-17-8-7-16-6-5-9-23(18(16)12-17)21(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYDOMIAKFQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
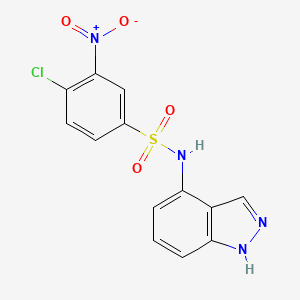
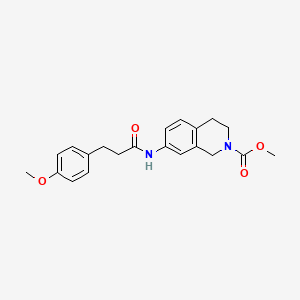
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
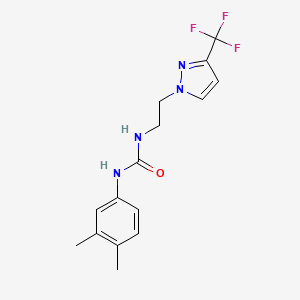
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)
![(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2595892.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2595894.png)
